molecular formula C25H25N3O2 B4965224 7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL

7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL

Cat. No.: B4965224
M. Wt: 399.5 g/mol
InChI Key: WNNRRYFKFYPPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is a complex organic compound with a unique structure that combines quinoline, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully hydrogenated quinoline compounds.

Scientific Research Applications

7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of 7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Ethoxy-3-methylphenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[(4-ethoxy-3-methylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-4-30-21-10-8-19(15-17(21)3)23(28-22-14-16(2)11-13-26-22)20-9-7-18-6-5-12-27-24(18)25(20)29/h5-15,23,29H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNRRYFKFYPPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.